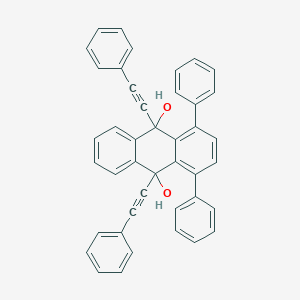
1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is a complex organic compound that belongs to the family of anthracene derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The compound is characterized by its high thermal stability and strong fluorescence, which makes it particularly useful in the fields of organic electronics and photonics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves a series of organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to form carbon-carbon bonds between phenyl groups and the anthracene core . This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of high-throughput screening and automation can also play a role in the industrial production of this compound.
化学反应分析
Types of Reactions
1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the anthracene core.
科学研究应用
1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol has a wide range of scientific research applications, including:
Organic Electronics: Used as a dopant in organic light-emitting diodes (OLEDs) to enhance their efficiency and stability.
Photonics: Employed in the development of light-emitting materials for photonic devices.
Chemiluminescence: Utilized as a sensitizer in chemiluminescent reactions to produce visible light.
Biological Imaging: Applied in fluorescence microscopy for imaging biological samples.
作用机制
The mechanism of action of 1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol involves its interaction with light and other molecules. The compound absorbs light energy, which excites its electrons to higher energy states. Upon returning to the ground state, the compound emits light, a process known as fluorescence. This property is exploited in various applications, such as OLEDs and biological imaging.
相似化合物的比较
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and used in lightsticks and OLEDs.
9,10-Diphenylanthracene: Used as a sensitizer in chemiluminescence and in blue OLEDs.
Uniqueness
1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is unique due to its additional hydroxyl groups, which can enhance its solubility and reactivity. This makes it more versatile in various chemical reactions and applications compared to its similar compounds.
属性
CAS 编号 |
53134-85-3 |
|---|---|
分子式 |
C42H28O2 |
分子量 |
564.7 g/mol |
IUPAC 名称 |
1,4-diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol |
InChI |
InChI=1S/C42H28O2/c43-41(29-27-31-15-5-1-6-16-31)37-23-13-14-24-38(37)42(44,30-28-32-17-7-2-8-18-32)40-36(34-21-11-4-12-22-34)26-25-35(39(40)41)33-19-9-3-10-20-33/h1-26,43-44H |
InChI 键 |
IHLUGNDTMJHCOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=C(C=CC(=C42)C5=CC=CC=C5)C6=CC=CC=C6)(C#CC7=CC=CC=C7)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[(3-thienylamino)thioxomethyl]-](/img/structure/B13997041.png)
![Benzamide, N-[bis(cyclohexylamino)methylene]-](/img/structure/B13997044.png)



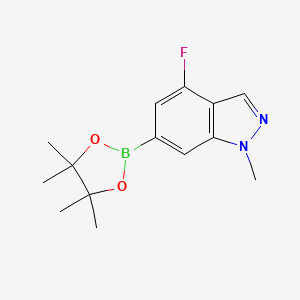
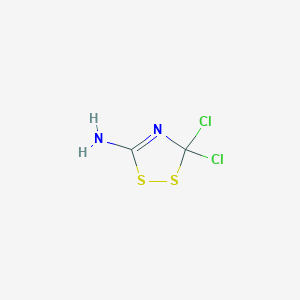
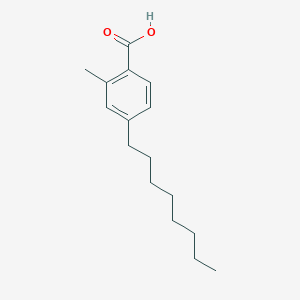
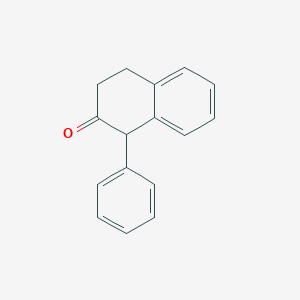
![N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide](/img/structure/B13997085.png)
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide](/img/structure/B13997093.png)

![1-[(4-Nitrophenyl)sulfanylmethyl]piperidine](/img/structure/B13997099.png)

